4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S/c1-31-17-8-11-19(21(14-17)25(27)28)23-22(26)16-6-9-18(10-7-16)32(29,30)24-13-12-15-4-2-3-5-20(15)24/h2-11,14H,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAIGDVVDUGYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of Indoline Sulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indoline sulfonyl chloride.
Coupling Reaction: The indoline sulfonyl chloride is then reacted with 4-methoxy-2-nitroaniline in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the methoxy group with other functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with indole and sulfonamide functionalities exhibit significant anticancer properties. Studies have shown that derivatives of indole can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, the sulfonamide group can enhance the compound's ability to inhibit tumor growth by targeting specific enzymes involved in cell proliferation.
Antimicrobial Properties
The presence of the nitrophenyl group in the structure suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit efficacy against various bacterial strains, making them candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of various indole-based compounds against human cancer cell lines. Results indicated that compounds similar to 4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives containing nitrophenyl groups were screened against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed significant inhibition zones, indicating their potential as antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Comparisons
Key Observations:
Sulfonyl Group Variations :
- Indolinylsulfonyl (target) vs. halogen/diethyl/fluorophenylsulfonyl : Indoline’s bicyclic structure may enhance binding via hydrophobic interactions compared to smaller substituents (e.g., Br in 4MNB) .
- Electron-withdrawing groups (e.g., nitro in target) vs. electron-donating groups (e.g., methoxy): Nitro groups may reduce electron density on the benzamide, affecting hydrogen-bonding capacity .
Aryl Group Modifications :
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic and Physical Property Comparisons
Key Observations:
Biological Activity
4-(Indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research studies and case reports.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups essential for its biological activity. The synthetic route often includes:
- Formation of the Indoline Sulfonamide : Indoline is reacted with sulfonyl chlorides to form the sulfonamide derivative.
- Nitration : The introduction of the nitro group on the phenyl ring is achieved through electrophilic aromatic substitution.
- Final Coupling : The final product is obtained by coupling the indoline sulfonamide with the nitrophenyl amine, usually under basic conditions.
Biological Activity
The biological activity of this compound has been evaluated in various studies, showing promising results against multiple biological targets.
Antiviral Activity
Research indicates that derivatives of benzamides, including this compound, exhibit antiviral properties. For instance, studies have shown that similar compounds increase intracellular levels of APOBEC3G (A3G), which is crucial for inhibiting viral replication, particularly against Hepatitis B virus (HBV) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study highlighted that derivatives with similar structures displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Cytotoxicity and Safety
In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. These studies typically measure cell viability in various cancer cell lines using MTT assays. Results indicate a favorable therapeutic index, with IC50 values demonstrating effective inhibition of cancer cell proliferation while maintaining low toxicity to normal cells .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Hepatitis B Treatment : In a study involving HepG2 cells, treatment with this compound resulted in a significant reduction in HBV DNA levels, indicating its potential as an anti-HBV agent .
- Cancer Research : A series of experiments showed that this compound could induce apoptosis in cancer cell lines, providing a basis for further exploration as an anticancer drug .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Antiviral | HBV | 15 | Significant reduction in viral load |
| Antimicrobial | Gram-positive bacteria | 10 | Broad-spectrum activity |
| Cytotoxicity | Cancer cell lines | 25 | Low toxicity to normal cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
